
1,1',1'',1'''-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” is a complex organic compound that features a sulfonyl group, phenylene rings, phosphine groups, and pyrrole units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as sulfonylbis(2,1-phenylene) and phosphinetriyl derivatives. These intermediates are then reacted under controlled conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, phenols, and phosphine ligands.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
“1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylene or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylene or pyrrole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit unique catalytic properties.
Biology
In biological research, the compound may be explored for its potential as a bioactive molecule. Its structural features could interact with biological targets, leading to applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential. The presence of multiple functional groups allows for diverse interactions with biological systems, potentially leading to the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the development of advanced materials. Its unique structure could contribute to the properties of polymers, coatings, or other materials.
Wirkmechanismus
The mechanism by which “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” exerts its effects depends on its specific application. In catalysis, the compound may act as a ligand, facilitating the activation of substrates and promoting chemical transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-imidazole)
- 1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyridine)
Uniqueness
Compared to similar compounds, “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” is unique due to the presence of pyrrole units, which can impart distinct electronic and steric properties. These properties may influence the compound’s reactivity, binding affinity, and overall performance in various applications.
Eigenschaften
Molekularformel |
C28H24N4O4P2S |
|---|---|
Molekulargewicht |
574.5 g/mol |
IUPAC-Name |
[2-[2-di(pyrrol-1-yl)phosphanyloxyphenyl]sulfonylphenoxy]-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C28H24N4O4P2S/c33-39(34,27-15-3-1-13-25(27)35-37(29-17-5-6-18-29)30-19-7-8-20-30)28-16-4-2-14-26(28)36-38(31-21-9-10-22-31)32-23-11-12-24-32/h1-24H |
InChI-Schlüssel |
JYJHYSSIPPMHCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OP(N2C=CC=C2)N3C=CC=C3)S(=O)(=O)C4=CC=CC=C4OP(N5C=CC=C5)N6C=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



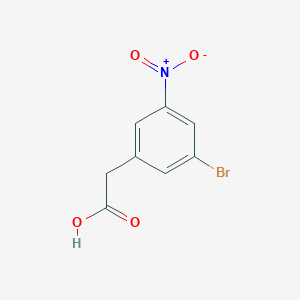
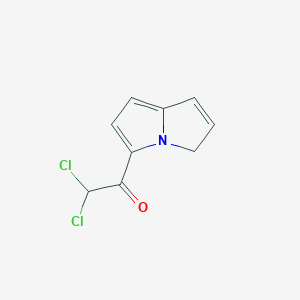
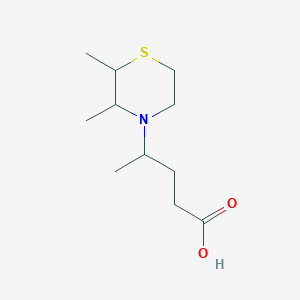
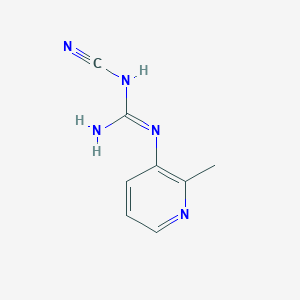
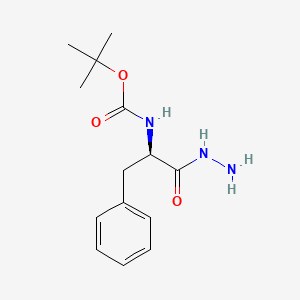
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
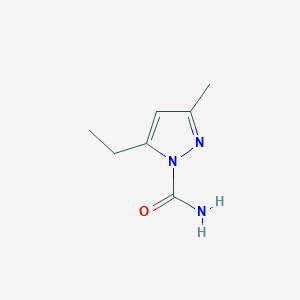
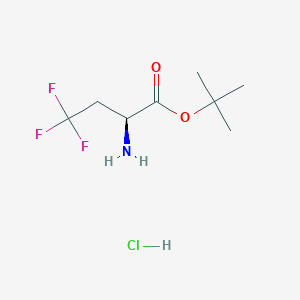
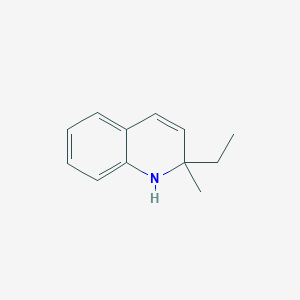
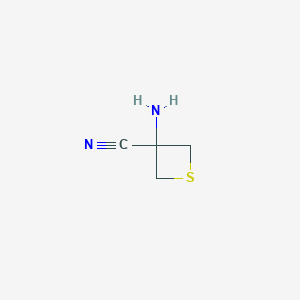

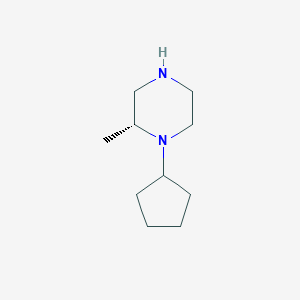
![5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)
